(1R,5S)-8-((3-chloro-4-methoxyphenyl)sulfonyl)-3-methoxy-8-azabicyclo[3.2.1]octane
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Overview
Description
(1R,5S)-8-((3-chloro-4-methoxyphenyl)sulfonyl)-3-methoxy-8-azabicyclo[3.2.1]octane is a useful research compound. Its molecular formula is C15H20ClNO4S and its molecular weight is 345.84. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Chemical Synthesis and Structural Analysis
Research in chemical synthesis and structural analysis has led to the development of various derivatives and analogs of the specified compound. For instance, the study by Kitchin and Stoodley (1973) explored the reduction of related compounds, leading to the creation of analogs like methyl (1R,5S)-2-chloro-4,4-dimethyl-7-oxa-3-thia-8-azabicyclo[3.2.1]octane-2-carboxylate (Kitchin & Stoodley, 1973). This and similar studies contribute to our understanding of chemical properties and synthesis routes for such compounds.
Crystallography and Molecular Structure
Wood, Brettell, and Lalancette (2007) conducted research on the crystal structure of a related salt, providing insights into molecular bonding and structural configurations (Wood, Brettell, & Lalancette, 2007). Understanding the crystallography of such compounds aids in the development of new materials and pharmaceuticals.
Potential Metabolite Synthesis
Research by Andersen, Wang, Thompson, and Neumeyer (1997) focused on the synthesis of potential metabolites for brain imaging agents, utilizing structures closely related to the specified compound (Andersen et al., 1997). Such research has implications for the development of diagnostic tools in neurology and psychiatry.
Catalyst Development
Brunel, Buono, Baldy, Feneau‐Dupont, and Declercq (1994) studied chiral oxazaphospholidine-borane complexes, closely related to the specified compound, used as catalysts in chemical reactions (Brunel et al., 1994). Research in this area contributes to the advancement of catalytic processes in organic chemistry.
Pharmacological Applications
While focusing on the scientific research applications and excluding drug use, dosage, and side effects, it is noted that these compounds have been studied for their potential pharmacological properties. For instance, Izquierdo et al. (1991) synthesized and analyzed derivatives for pharmacological study (Izquierdo et al., 1991). Such research is critical for the development of new therapeutic agents.
Future Directions
Properties
IUPAC Name |
8-(3-chloro-4-methoxyphenyl)sulfonyl-3-methoxy-8-azabicyclo[3.2.1]octane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClNO4S/c1-20-12-7-10-3-4-11(8-12)17(10)22(18,19)13-5-6-15(21-2)14(16)9-13/h5-6,9-12H,3-4,7-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLWDRGAHUZOBLZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CC2CCC(C1)N2S(=O)(=O)C3=CC(=C(C=C3)OC)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.